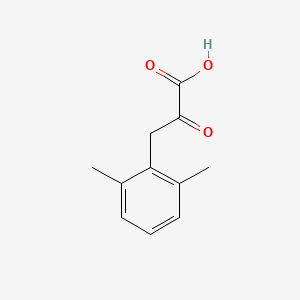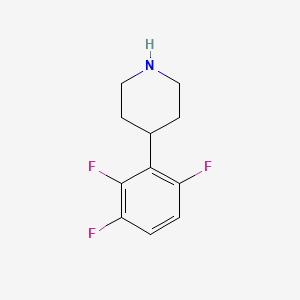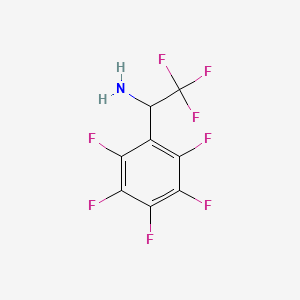![molecular formula C14H13NO B15311094 4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)
4-[3-(Aminomethyl)phenyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Aminomethyl)phenyl]benzaldehyde is an organic compound with the molecular formula C14H13NO It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Aminomethyl)phenyl]benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)phenylboronic acid with 4-formylbenzeneboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high purity and yield in industrial production.
化学反应分析
Types of Reactions
4-[3-(Aminomethyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-[3-(Aminomethyl)phenyl]benzoic acid.
Reduction: 4-[3-(Aminomethyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[3-(Aminomethyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-[3-(Aminomethyl)phenyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, thereby modulating their activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts that can alter cellular functions.
相似化合物的比较
Similar Compounds
4-Aminobenzaldehyde: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-[3-(Aminomethyl)phenyl]benzaldehyde is unique due to the presence of both an aminomethyl group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
4-[3-(aminomethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H13NO/c15-9-12-2-1-3-14(8-12)13-6-4-11(10-16)5-7-13/h1-8,10H,9,15H2 |
InChI 键 |
HUJLQGUWUUKVDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


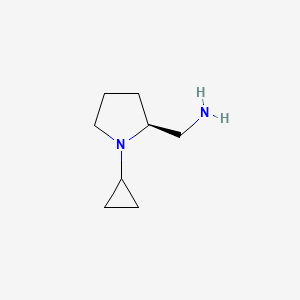
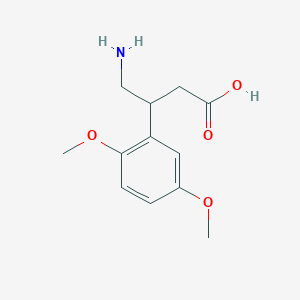
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)

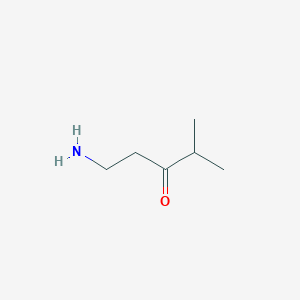

![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)
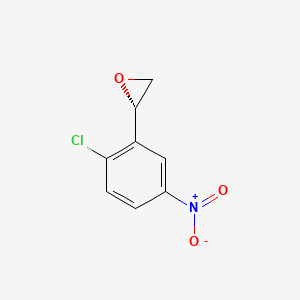
![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
